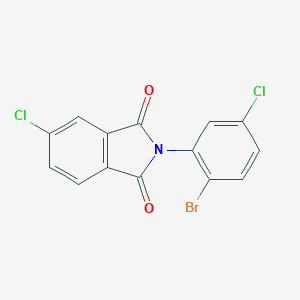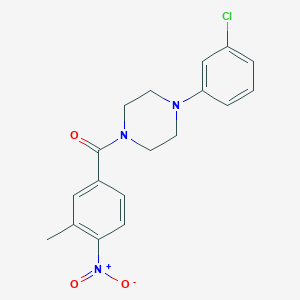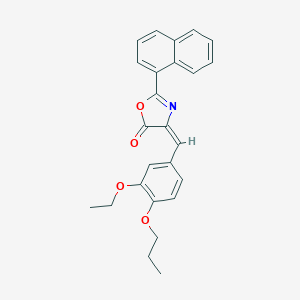![molecular formula C28H29N3OS B447692 (2Z,5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B447692.png)
(2Z,5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2Z,5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a diethylamino group, and multiple aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 4-methylphenylamine to form an imine intermediate. This intermediate then undergoes cyclization with 4-methylphenyl isothiocyanate under basic conditions to yield the final thiazolidinone product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in ethanol at 0-5°C.
Substitution: Nitric acid in sulfuric acid for nitration at 0-5°C.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z,5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated that it may possess antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its mechanism of action and its potential use in drug development.
Medicine
In medicine, this compound is being explored for its potential as a pharmaceutical compound. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.
Mecanismo De Acción
The mechanism of action of (2Z,5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
- (2Z,5Z)-5-[4-(diethylamino)benzylidene]-3-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
- (2Z,5Z)-5-[4-(diethylamino)benzylidene]-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2Z,5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its diethylamino group, in particular, enhances its solubility and reactivity, distinguishing it from similar compounds with different substituents.
Propiedades
Fórmula molecular |
C28H29N3OS |
|---|---|
Peso molecular |
455.6g/mol |
Nombre IUPAC |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-(4-methylphenyl)-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H29N3OS/c1-5-30(6-2)24-17-11-22(12-18-24)19-26-27(32)31(25-15-9-21(4)10-16-25)28(33-26)29-23-13-7-20(3)8-14-23/h7-19H,5-6H2,1-4H3/b26-19-,29-28? |
Clave InChI |
AIWVSGHQBSPAEQ-NMSBTPMHSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C)S2)C4=CC=C(C=C4)C |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C)S2)C4=CC=C(C=C4)C |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C)S2)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447611.png)
![5-Acetyl-9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B447612.png)
![5-Benzoyl-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B447613.png)

![ethyl 2-{[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447616.png)
![4-[(cyclopropylimino)methyl]-2-{4-nitrophenyl}-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447617.png)



![Ethyl 2-[(3-methoxy-2-naphthoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B447623.png)
![4-[3,4-bis(benzyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B447628.png)
![4-[2,4-bis(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B447631.png)

